molecular formula C25H19NO6 B2681701 4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903186-58-3

4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Numéro de catalogue: B2681701
Numéro CAS: 903186-58-3
Poids moléculaire: 429.428
Clé InChI: GKUYXGHCYCEBKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C25H19NO6 and its molecular weight is 429.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is an intricate organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and possible therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 384.42 g/mol
  • IUPAC Name : this compound

The structure features a complex arrangement of benzodioxin and oxazepine rings which are known for their diverse pharmacological properties.

Antidepressant-like Effects

Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant binding affinities for serotonin receptors. For instance:

  • A series of compounds were synthesized and evaluated for their binding affinities at the 5-HT1A receptor and serotonin transporter.
  • One notable derivative showed a high binding affinity (Ki = 96 nM) at the 5-HT1A receptor and a significantly lower Ki value (9.8 nM) at the serotonin transporter .

These findings suggest that the compound may possess antidepressant-like properties through modulation of serotonin pathways.

Inhibition of PARP1 Activity

Another area of investigation involves the compound's potential as a PARP1 inhibitor . Compounds structurally similar to our target have shown promising results in inhibiting PARP1 with varying degrees of potency:

CompoundIC50 (μM)
Compound 45.8
Lead Compound0.082

These results indicate that modifications to the benzodioxin structure can enhance inhibitory activity against PARP1, which is crucial for DNA repair mechanisms and has implications in cancer therapy .

Synthesis and Evaluation

The synthesis of related compounds has been documented extensively. For example:

  • Synthesis Methodology : A multi-step synthesis involving condensation reactions was employed to create various derivatives of benzodioxin.
  • Biological Evaluation : Compounds were subjected to various in vivo tests including forced swim tests to evaluate their antidepressant-like effects .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. Early-stage studies suggest favorable pharmacokinetic properties for some derivatives:

  • Bioavailability : Some derivatives demonstrated good oral bioavailability.
  • Toxicity Assessments : Toxicological evaluations indicated low acute toxicity with no significant adverse effects observed at therapeutic doses .

Propriétés

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO6/c27-19(17-10-11-21-22(14-17)31-13-12-30-21)15-26-24(28)18-8-4-5-9-20(18)32-23(25(26)29)16-6-2-1-3-7-16/h1-11,14,23H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUYXGHCYCEBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.